

# Literature review of pyrazole-based compounds in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(4-Bromophenyl)-1-methyl-1*H*-pyrazol-5-amine

**Cat. No.:** B111557

[Get Quote](#)

An In-Depth Technical Guide to Pyrazole-Based Compounds in Medicinal Chemistry

## Authored by Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.<sup>[1][2]</sup> While rarely found in natural products, synthetic pyrazole derivatives are prevalent in a vast array of fields, from agrochemicals to therapeutics.<sup>[3][4]</sup> Their significance is underscored by the more than 40 pyrazole-containing drugs approved by the FDA for a wide range of diseases, including inflammation, cancer, and neurological disorders.<sup>[2]</sup>

The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, with the N-1 atom acting as a hydrogen bond donor and the N-2 atom as an acceptor.<sup>[2]</sup> This dual capacity, combined with the ring's aromaticity and tunable lipophilicity, allows pyrazole-containing molecules to effectively interact with diverse biological targets.<sup>[2][4]</sup> Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems, improving the pharmacokinetic profile of drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of pyrazole-based compounds, offering field-proven insights for researchers and drug development professionals.

## Part 1: Synthesis of the Pyrazole Core - Foundational Methodologies

The construction of the pyrazole ring is a well-established field in organic chemistry, with numerous synthetic strategies available to medicinal chemists.[\[5\]](#)[\[6\]](#) The choice of method is often dictated by the desired substitution pattern, which is critical for modulating biological activity.

### The Knorr Pyrazole Synthesis: A Classic Approach

The most fundamental and widely used method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[\[7\]](#)[\[8\]](#) This reaction, first reported by Ludwig Knorr in 1883, offers a straightforward route to a variety of substituted pyrazoles.[\[5\]](#)[\[6\]](#)

**Causality in Experimental Choice:** The versatility of this method lies in the commercial availability of a wide range of both 1,3-dicarbonyls and hydrazines. By varying these starting materials, chemists can readily introduce different substituents at the 1, 3, and 5 positions of the pyrazole ring, enabling extensive exploration of the chemical space around the scaffold. The reaction typically proceeds under mild acidic or basic conditions. A significant challenge can be regioselectivity when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomeric products.[\[2\]](#)

### Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

- **Reaction Setup:** To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq).
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

- Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.[9]

## Modern Synthetic Developments

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and efficient methods. These include:

- Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving alkynes and diazo compounds, provide another powerful route to pyrazoles.[10]
- Multi-component Reactions: One-pot, multi-component reactions have been developed to increase efficiency and atom economy, allowing for the rapid assembly of complex pyrazole derivatives from simple starting materials.[5]
- Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as Suzuki couplings, have been employed to functionalize pre-formed pyrazole rings or to construct the ring itself, expanding the accessible structural diversity.[7][11]



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the Knorr pyrazole synthesis.

## Part 2: Therapeutic Applications of Pyrazole-Based Compounds

The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic areas.<sup>[1][12]</sup> Its structural versatility allows for fine-tuning of interactions with various biological targets, leading to potent and selective drugs.<sup>[4][13]</sup>

### Anti-inflammatory Agents: The COX-2 Inhibition Story

Perhaps the most well-known application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.<sup>[12]</sup>

#### Case Study: Celecoxib (Celebrex)

Celecoxib was a landmark drug that provided potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15]

- Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized by COX enzymes.[16] Two isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gut and platelets, and COX-2, which is induced during inflammation.[14] Celecoxib selectively inhibits the COX-2 enzyme.[16][17] This selectivity is attributed to its diaryl-substituted pyrazole structure, specifically the presence of a benzenesulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) moiety.[14][18] The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of celecoxib fits into this side pocket, anchoring the molecule and leading to potent and selective inhibition, while its bulk prevents it from binding effectively to the narrower COX-1 active site. [18]



[Click to download full resolution via product page](#)

Caption: Mechanism of COX-2 inhibition by Celecoxib.

- Structure-Activity Relationship (SAR): The development of Celecoxib was a triumph of rational drug design. Key SAR insights include:
  - The 1,5-diaryl substitution pattern on the pyrazole ring is crucial for activity.
  - A para-sulfonamide group on one of the phenyl rings is required for COX-2 selectivity and potency.[18]
  - A trifluoromethyl (-CF<sub>3</sub>) group at the 3-position of the pyrazole ring enhances both selectivity and potency.[18]

## Anticancer Agents: Targeting Key Oncogenic Pathways

Pyrazoles are integral components of many modern anticancer drugs, particularly kinase inhibitors.[\[19\]](#)[\[20\]](#) Their ability to form key hydrogen bonds and occupy hydrophobic pockets within ATP-binding sites of kinases makes them an ideal scaffold for this target class.[\[21\]](#)

## Case Study: Sotorasib (Lumakras)

Sotorasib is a first-in-class, groundbreaking therapy for non-small cell lung cancer (NSCLC) harboring a specific KRAS mutation (G12C).[\[22\]](#)

- Mechanism of Action: The KRAS protein is a GTPase that acts as a molecular switch in signaling pathways controlling cell growth and survival.[\[23\]](#) Mutations in KRAS, like the G12C mutation, lock the protein in a permanently "on" state, leading to uncontrolled cell proliferation.[\[23\]](#)[\[24\]](#) Sotorasib is a highly specific, covalent inhibitor that targets the mutant cysteine residue at position 12 of KRAS G12C.[\[25\]](#)[\[26\]](#) It binds to a pocket that is only accessible when KRAS is in its inactive, GDP-bound state.[\[23\]](#)[\[24\]](#) By forming an irreversible covalent bond with this cysteine, Sotorasib traps the KRAS G12C protein in its inactive form, blocking downstream oncogenic signaling through pathways like the MAPK cascade.[\[23\]](#)[\[25\]](#)[\[26\]](#) This targeted approach spares wild-type KRAS, minimizing off-target effects.[\[25\]](#)



[Click to download full resolution via product page](#)

Caption: Sotorasib's mechanism of inhibiting the KRAS G12C pathway.

## Antimicrobial and Antiviral Agents

The pyrazole nucleus is found in numerous compounds exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[27][28][29] The structural diversity of pyrazole derivatives allows for the development of agents that can interfere with various microbial processes.[30][31] For instance, some pyrazole-based compounds have shown potent antibacterial activity by inhibiting essential bacterial enzymes, while others have demonstrated antifungal effects.[27]

[29] In the antiviral domain, pyrazole derivatives have been investigated as inhibitors of viral enzymes like proteases, which are crucial for viral replication.[7][11]

## Central Nervous System (CNS) Agents: A Cautionary Tale

Pyrazoles have also been explored for their activity on CNS targets.

### Case Study: Rimonabant (Acomplia)

Rimonabant was developed as a cannabinoid CB1 receptor antagonist for the treatment of obesity.[32] The rationale was that by blocking the CB1 receptor, which is involved in appetite regulation, the drug could promote weight loss.[33]

- Clinical Outcome: While clinical trials demonstrated that Rimonabant was effective for weight loss, they also revealed a significant risk of severe psychiatric side effects, including depression and anxiety.[33][34] The FDA cited an increased risk of suicidality in its opposition to the drug's approval.[35] Consequently, Rimonabant was withdrawn from the market worldwide in 2008.[33][36] The story of Rimonabant serves as a critical lesson in drug development, highlighting the importance of thoroughly evaluating the safety profile of CNS-acting drugs, even when they show efficacy for their primary indication.

## Part 3: Data-Driven Insights and Methodologies

To facilitate comparison and further research, quantitative data on the biological activity of representative pyrazole compounds are summarized below.

### Quantitative Data Summary

| Compound/Drug | Target                       | Biological Activity                           | Indication         | Reference |
|---------------|------------------------------|-----------------------------------------------|--------------------|-----------|
| Celecoxib     | COX-2                        | IC <sub>50</sub> ≈ 40 nM                      | Anti-inflammatory  | [14]      |
| Sotorasib     | KRAS G12C                    | Covalently binds Cys12                        | Anticancer (NSCLC) | [23][25]  |
| Compound 2g*  | Lipoxygenase                 | IC <sub>50</sub> = 80 μM                      | Anti-inflammatory  | [9][37]   |
| Compound 37†  | Multiple (induces apoptosis) | IC <sub>50</sub> = 5.21 μM (MCF7 cells)       | Anticancer         | [38]      |
| Compound 403‡ | NS2B-NS3 Protease            | West Nile Virus<br>IC <sub>50</sub> = 1.96 μM | Antiviral          | [7][11]   |

- Compound 2g is a pyrazoline derivative studied for lipoxygenase inhibition.[9][37] †
- Compound 37 is a pyrazole-isolongifolanone derivative with activity against breast cancer cells.[38] ‡ Compound 403 is a 3-substituted pyrazole ester derivative.[7][11]

## Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for evaluating the selective inhibitory activity of novel pyrazole compounds.

- Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
- Compound Preparation: Prepare stock solutions of test compounds (e.g., in DMSO) and create a series of dilutions to determine IC<sub>50</sub> values.
- Assay Reaction: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or vehicle control for 15 minutes at room temperature.
- Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

- Quantification: After a set incubation period (e.g., 10 minutes), stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[39]

## Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally proven its value in medicinal chemistry, serving as a privileged structure in numerous approved and investigational drugs.[1][4] Its synthetic tractability and versatile physicochemical properties allow it to be tailored for a wide range of biological targets, from enzymes like COX-2 and kinases to G-protein coupled receptors.[40] [41]

Future research will likely focus on several key areas. The development of novel, highly specific pyrazole-based inhibitors for challenging targets in oncology and neurodegenerative diseases remains a priority.[3][42] The application of modern synthetic methods, including flow chemistry and photocatalysis, will enable the rapid generation of diverse pyrazole libraries for high-throughput screening.[43] Furthermore, integrating computational approaches like molecular docking and AI-driven drug design will accelerate the optimization of pyrazole leads, enhancing their potency, selectivity, and safety profiles.[4] The rich history and continued innovation surrounding pyrazole chemistry ensure that this remarkable scaffold will remain at the forefront of drug discovery for years to come.

## References

- Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (n.d.).
- What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). MDPI.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). [ijppr.humanjournals.com](http://ijppr.humanjournals.com).

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (n.d.). BenchChem.
- What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed. (2021, February 24).
- Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). Royal Society of Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
- FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC. (n.d.).
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). pubs.rsc.org.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). MDPI.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). ijcrt.org.
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025, December 8).
- Sotorasib - Wikipedia. (n.d.). Wikipedia.
- View of A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals. (n.d.). ignited.in.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). News-Medical.net.
- (PDF) Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - ResearchGate. (2025, October 16).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin  $\alpha$  and  $\beta$ . (2023, January 20). Springer.
- The pyrazole scaffold, exhibiting various pharmacological activities. - ResearchGate. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). encyclopedia.pub.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI.
- Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall - MDPI. (n.d.). MDPI.
- Overview of synthesis of pyrazole derivatives [a] - ResearchGate. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
- Celecoxib - Wikipedia. (n.d.). Wikipedia.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Pyrazoles as anticancer agents: Recent advances - SRR Public
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023, March 10).
- Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH. (2011, July 6).
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). ijpsonline.com.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (n.d.). MDPI.
- Study Details | NCT01041170 | Antagonist-Elicited Cannabis Withdrawal | ClinicalTrials.gov. (n.d.). clinicaltrials.gov.
- Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. (2024, June 17). PubMed.
- (PDF) Rimonabant: from RIO to Ban - ResearchGate. (2025, August 6).
- Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2025, August 6).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 22. Sotorasib - Wikipedia [en.wikipedia.org]
- 23. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 26. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 27. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Literature review of pyrazole-based compounds in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111557#literature-review-of-pyrazole-based-compounds-in-medicinal-chemistry\]](https://www.benchchem.com/product/b111557#literature-review-of-pyrazole-based-compounds-in-medicinal-chemistry)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)